molecular formula C13H18NO6P B14695632 Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate CAS No. 27247-49-0

Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate

Cat. No.: B14695632
CAS No.: 27247-49-0
M. Wt: 315.26 g/mol
InChI Key: WJFXNWLZWXLKLK-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is a complex organic compound with a unique structure that includes a phosphinane ring, an anilino group, and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate typically involves the reaction of 4-methoxyaniline with a suitable phosphinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include methylating agents and oxidizing agents to introduce the methoxy and oxo groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is unique due to its phosphinane ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

27247-49-0

Molecular Formula

C13H18NO6P

Molecular Weight

315.26 g/mol

IUPAC Name

methyl 2-(4-methoxyanilino)-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate

InChI

InChI=1S/C13H18NO6P/c1-13(12(15)18-3)8-19-21(16,20-9-13)14-10-4-6-11(17-2)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,16)

InChI Key

WJFXNWLZWXLKLK-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)NC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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